![molecular formula C12H14ClIO B13082630 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C12H14ClIO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position and a 2-iodocyclopentylmethoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple steps. One common method includes the following steps:
Formation of 2-iodocyclopentanol: Cyclopentanol is reacted with iodine and a suitable oxidizing agent to form 2-iodocyclopentanol.
Etherification: The 2-iodocyclopentanol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentyl ring and the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine or iodine atoms are replaced with other functional groups.
Oxidation Reactions: Products include oxidized forms of the cyclopentyl ring or the benzene ring.
Reduction Reactions: Products include reduced forms of the cyclopentyl ring or the benzene ring.
Applications De Recherche Scientifique
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The benzene ring and the cyclopentyl ring can undergo various chemical transformations, affecting the compound’s overall behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the iodocyclopentyl group.
1-Iodo-4-chlorobenzene: Similar structure but lacks the cyclopentylmethoxy group.
4-Chlorobenzyl chloride: Precursor in the synthesis of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, as well as the cyclopentylmethoxy group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14ClIO |
|---|---|
Poids moléculaire |
336.59 g/mol |
Nom IUPAC |
1-chloro-4-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2 |
Clé InChI |
ASOOIKSKAVGTJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)I)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



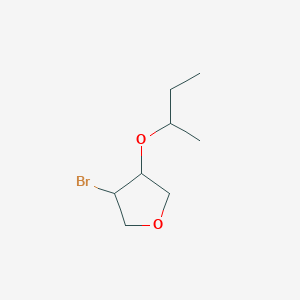
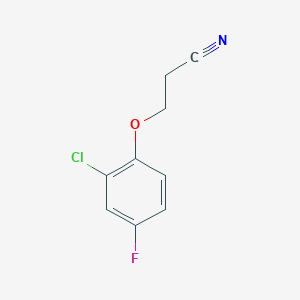


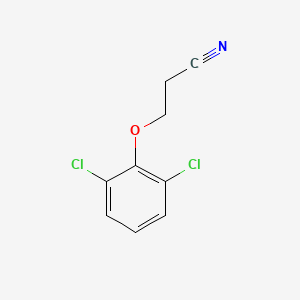

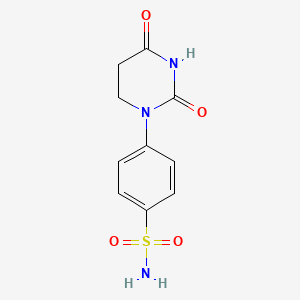



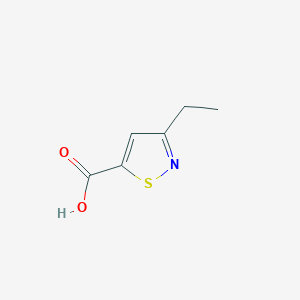
![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)

